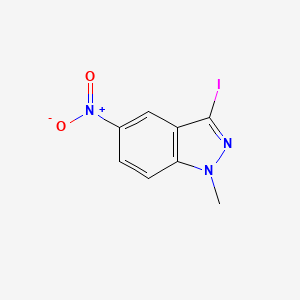

3-iodo-1-methyl-5-nitro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-1-methyl-5-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN3O2/c1-11-7-3-2-5(12(13)14)4-6(7)8(9)10-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWYBPNMCKJCWAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901292926 | |

| Record name | 3-Iodo-1-methyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901292926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315577-17-3 | |

| Record name | 3-Iodo-1-methyl-5-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1315577-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-1-methyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901292926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Iodo 1 Methyl 5 Nitro 1h Indazole and Its Structural Analogues

Retrosynthetic Analysis and Key Disconnection Strategies for 3-Iodo-1-methyl-5-nitro-1H-indazole

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. lkouniv.ac.innumberanalytics.com For this compound, the primary disconnections involve the carbon-iodine (C-I), nitrogen-methyl (N-CH3), and the formation of the indazole ring itself.

A logical retrosynthetic approach would involve the following key disconnections:

C-I Bond Disconnection: The iodo group at the C3 position can be retrosynthetically disconnected to a C-H bond, suggesting a direct iodination of a 1-methyl-5-nitro-1H-indazole precursor. This is a common and often efficient strategy for halogenating the electron-rich C3 position of the indazole ring. chim.itmdpi.com

N-CH3 Bond Disconnection: The methyl group at the N1 position can be disconnected to an N-H bond, pointing to the methylation of a 3-iodo-5-nitro-1H-indazole intermediate. This step requires careful consideration of regioselectivity, as methylation can also occur at the N2 position. researchgate.netnih.gov

Indazole Ring Formation: The indazole core itself can be disconnected through various strategies, often involving the formation of the N-N bond or the cyclization of a suitably substituted benzene (B151609) derivative. google.comorganic-chemistry.org For instance, a common precursor is a substituted 2-aminobenzonitrile (B23959) or a related derivative. organic-chemistry.org

Functional Group Interconversion (FGI): The nitro group can be introduced via nitration of a 1-methyl-1H-indazole precursor. lkouniv.ac.in This is a standard electrophilic aromatic substitution reaction.

Regioselective Functionalization Approaches for the Indazole Core

The synthesis of this compound hinges on the ability to selectively functionalize the indazole core at specific positions. The following sections detail the key regioselective reactions involved.

Directed Iodination at the C3 Position of Indazoles

The introduction of an iodine atom at the C3 position of the indazole ring is a crucial transformation. This halogenated intermediate serves as a versatile handle for further synthetic modifications, such as cross-coupling reactions. chim.itnih.gov

Several methods have been developed for the regioselective iodination of indazoles at the C3 position. The choice of reagent and reaction conditions is critical to achieve high yields and selectivity.

Iodine (I2) in the Presence of a Base: A widely used and effective method involves treating the indazole with molecular iodine (I2) in the presence of a base. chim.itmdpi.com Common bases include potassium hydroxide (B78521) (KOH), potassium carbonate (K2CO3), and sodium hydroxide (NaOH), often in a polar aprotic solvent like N,N-dimethylformamide (DMF). chim.itmdpi.com For example, 5-nitroindazole (B105863) can be iodinated at the C3 position using I2 and K2CO3 in DMF. chim.it This method is often performed on unprotected indazoles. chim.it

N-Iodosuccinimide (NIS): N-Iodosuccinimide (NIS) is another effective electrophilic iodinating agent. chim.itnih.gov It is often used for substrates that may be sensitive to the more basic conditions of the I2/base methods. While NIS can be used for iodinating electron-rich heterocycles, its reactivity with less electron-rich substrates can be limited. nih.gov However, for some indazoles, NIS under basic conditions (e.g., with KOH in dichloromethane) has been successfully employed. chim.it

The following table summarizes common conditions for C3-iodination of indazoles:

| Reagent | Base | Solvent | Typical Substrates | Reference |

| I2 | KOH | DMF | 6-bromoindazole | chim.it |

| I2 | K2CO3 | DMF | 5-nitroindazole | chim.it |

| NIS | KOH | Dichloromethane | 5-bromoindazole | chim.it |

The high regioselectivity for iodination at the C3 position of the indazole ring is a result of the electronic properties of the heterocyclic system. The C3 position is the most nucleophilic carbon in the indazole ring, making it the most susceptible to electrophilic attack.

The mechanism for iodination with I2 in the presence of a base is believed to proceed through the formation of the indazolide anion. The base deprotonates the N-H of the indazole, forming a more nucleophilic anion. This anion then attacks the electrophilic iodine species (I2), leading to the formation of the 3-iodoindazole product. chim.itmdpi.com The electron-withdrawing nitro group at the 5-position further enhances the acidity of the N-H proton, facilitating the formation of the anion.

For iodination with NIS, the reaction likely proceeds through a direct electrophilic aromatic substitution mechanism where the electron-rich C3 position attacks the electrophilic iodine of the NIS reagent. nih.gov

N-Alkylation at the N1 Position

The introduction of a methyl group at the N1 position is the final key step in the synthesis of this compound. Regioselectivity is a significant challenge in the N-alkylation of indazoles, as a mixture of N1 and N2 alkylated products is often obtained. researchgate.netbeilstein-journals.org

The choice of methylating agent and reaction conditions plays a crucial role in determining the ratio of N1 to N2 isomers.

Methyl Iodide with a Base: A common method for N-methylation involves the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in a polar aprotic solvent like DMF or acetone. researchgate.netbeilstein-journals.org However, this method can often lead to a mixture of N1 and N2 methylated products. For example, the methylation of 6-nitro-1H-indazole with methyl iodide can result in a mixture of 1-methyl and 2-methyl isomers. researchgate.net

Other Methylating Agents: Other methylating agents such as dimethyl sulfate (B86663) and diazomethane (B1218177) have also been employed, with varying degrees of regioselectivity depending on the substrate and reaction conditions. researchgate.net For instance, methylation of 6-nitro-1H-indazole with dimethyl sulfate in the presence of potassium hydroxide can also yield a mixture of N1 and N2 isomers. researchgate.net

Recent studies have focused on developing more selective N1-alkylation protocols. These often involve exploring different base and solvent systems or using alternative alkylating agents to favor the thermodynamically more stable N1-substituted product. nih.govnih.gov

The following table outlines a common protocol for N-methylation:

| Methylating Agent | Base | Solvent | Product Ratio (N1:N2) | Reference |

| Methyl Iodide | K2CO3 | DMF | Mixture | beilstein-journals.org |

| Dimethyl Sulfate | KOH | - | ~1:1 | researchgate.net |

Control of N1-Selectivity over N2-Alkylation in Indazoles

The regioselective alkylation of indazoles, a critical step in the synthesis of many biologically active compounds, presents a significant challenge due to the presence of two reactive nitrogen atoms, N1 and N2. The outcome of the alkylation is highly dependent on a variety of factors, including the choice of base, solvent, and the electronic and steric properties of the substituents on the indazole ring. nih.govd-nb.info

The two principal tautomeric forms of indazole are the 1H- and 2H-isomers. The 1H-indazole tautomer is generally considered to be the more thermodynamically stable form. nih.gov However, under reaction conditions, the deprotonated indazole anion exists as a resonance-stabilized species, allowing for alkylation to occur at either nitrogen. The control of selectivity between N1 and N2 alkylation can often be rationalized by considering kinetic versus thermodynamic control. masterorganicchemistry.comwikipedia.orglibretexts.org Kinetic control, which favors the faster-forming product, is typically achieved at lower temperatures with a strong, sterically hindered base. libretexts.orgyoutube.comlibretexts.org In contrast, thermodynamic control, which leads to the more stable product, is favored at higher temperatures, allowing for an equilibrium to be established. masterorganicchemistry.comwikipedia.orglibretexts.org

Research has shown that the combination of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) as a solvent often provides high N1-selectivity, particularly for indazoles bearing electron-withdrawing groups at the C3 position. nih.govd-nb.infobeilstein-journals.org This preference is attributed to the formation of a tight ion pair between the indazole anion and the sodium cation, which can be influenced by the solvent. beilstein-journals.org Polar aprotic solvents like dimethylformamide (DMF) can also be used, but may lead to different selectivity profiles. For instance, the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate with isopropyl iodide in DMF using sodium hydride resulted in a mixture of N1 and N2 products. beilstein-journals.org

The nature and position of substituents on the indazole ring play a crucial role in directing the regioselectivity of alkylation. Electron-deficient indazoles, for example, have been observed to exhibit high N1-selectivity when using NaH in THF. beilstein-journals.org Conversely, substituents at the C7 position, such as a nitro or carboxylate group, have been shown to direct alkylation to the N2 position with high selectivity. nih.gov This effect is likely due to a combination of steric hindrance and electronic effects influencing the accessibility and nucleophilicity of the two nitrogen atoms.

Table 1: Effect of Reaction Conditions on the N-Alkylation of Substituted Indazoles

| Indazole Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |

| 3-Carboxymethyl-1H-indazole | n-Pentyl bromide | NaH | THF | >99:1 | nih.gov |

| 3-tert-Butyl-1H-indazole | n-Pentyl bromide | NaH | THF | >99:1 | nih.gov |

| 3-COMe-1H-indazole | n-Pentyl bromide | NaH | THF | >99:1 | nih.gov |

| 7-NO2-1H-indazole | n-Pentyl bromide | NaH | THF | 4:96 | nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | 38:46 | beilstein-journals.org |

| 1H-Indazole | Methyl iodide | K2CO3 | DMF | 1.5:1 | nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Ethyl tosylate | Cs2CO3 | Dioxane | 96% Yield (N1) | nih.gov |

Nitration at the C5 Position of the Benzene Ring

The introduction of a nitro group onto the benzene ring of the indazole scaffold is a key transformation for the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution.

Electrophilic Aromatic Nitration Conditions and Regioselectivity

Electrophilic aromatic nitration involves the reaction of an aromatic ring with a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. The regioselectivity of the nitration is determined by the directing effects of the substituents already present on the aromatic ring.

The mechanism of electrophilic aromatic nitration proceeds through a two-step process. The first step involves the attack of the electron-rich aromatic ring on the nitronium ion to form a resonance-stabilized carbocation known as the sigma complex or Wheland intermediate. The formation of this intermediate is typically the rate-determining step. In the second step, a base (often the bisulfate ion, HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic compound.

The position of nitration on the indazole ring is influenced by the existing substituents. The indazole ring system itself is generally considered to be electron-rich and thus activated towards electrophilic substitution.

Influence of Existing Substituents on Nitration Pattern

The regiochemical outcome of the nitration of a substituted indazole is governed by the electronic properties of the substituents already present on the benzene ring. Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing.

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. Activating groups are typically ortho- and para-directing. Examples include alkyl groups, alkoxy groups, and amino groups. For instance, an alkyl group, such as the methyl group at the N1 position of the indazole, is an activating group.

Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive towards electrophiles. Halogens are an exception, being deactivating yet ortho- and para-directing. Most other deactivating groups are meta-directing. The nitro group itself is a strong deactivating group.

In the context of synthesizing this compound, the nitration step is typically performed on a precursor such as 1-methyl-1H-indazole or 3-iodo-1-methyl-1H-indazole. The methyl group at the N1 position is an activating, ortho-, para-director. Therefore, nitration would be expected to occur at positions C4, C5, C6, or C7. The presence of a substituent at the C3 position, such as an iodine atom, would also influence the regioselectivity. The interplay between the directing effects of the N1-methyl group and the C3-iodo group, as well as steric considerations, will determine the final position of the incoming nitro group. The formation of the 5-nitro isomer is often a significant outcome in these reactions.

Table 2: Influence of Substituents on Electrophilic Aromatic Nitration of Indazoles

| Substituent on Indazole Ring | Electronic Effect | Directing Effect | Predicted Position of Nitration |

| -CH₃ (at N1) | Activating | Ortho, Para | C4, C6, C5, C7 |

| -I (at C3) | Deactivating | Ortho, Para | C4, C2 (not on benzene ring) |

| -NO₂ | Deactivating | Meta | Meta to existing nitro group |

Cascade and One-Pot Synthetic Methodologies for Substituted Indazoles

A variety of cascade and one-pot methods have been developed for the synthesis of functionalized indazoles. These often employ transition metal catalysis to facilitate key bond-forming events. For example, copper-catalyzed multi-component reactions have been utilized for the synthesis of highly functionalized pyrimido[1,2-b]indazoles. These reactions can proceed via an A³ coupling followed by a 6-endo-dig cyclization.

Palladium catalysis has also been instrumental in the development of cascade reactions for indazole synthesis. One such approach involves a palladium-catalyzed reaction between 2-bromobenzyl bromides and arylhydrazines, which proceeds through a regioselective intermolecular N-benzylation followed by an intramolecular N-arylation and subsequent oxidation to furnish 2-substituted-2H-indazoles in a single step. Another innovative cascade reaction for the synthesis of 2H-indazole derivatives involves a one-pot, multi-component method to generate stereoselective products. This process can utilize a palladium catalyst in the presence of a suitable ligand and base.

Metal-free one-pot syntheses have also been reported. For instance, 2-aminophenones can react with hydroxylamine (B1172632) derivatives to provide indazoles in good yields under mild, operationally simple conditions.

Table 3: Examples of Cascade and One-Pot Syntheses of Substituted Indazoles

| Starting Materials | Catalyst/Reagents | Product Type | Key Features | Reference |

| 1H-Indazol-3-amine, Aromatic aldehydes, Alkynes | Metal catalyst (e.g., Copper) | Pyrimido[1,2-b]indazoles | A³ coupling followed by 6-endo-dig cyclization | |

| 2-Bromobenzyl bromides, Arylhydrazines | Pd(OAc)₂, t-Bu₃PHBF₄, Cs₂CO₃ | 2-Substituted-2H-indazoles | Intermolecular N-benzylation, intramolecular N-arylation, oxidation | |

| 2-Aminophenones, Hydroxylamine derivatives | Metal-free | Substituted indazoles | Mild conditions, broad functional group tolerance | |

| 2-Halobenzonitriles, Hydrazine derivatives | Copper catalyst | 3-Aminoindazoles | Cascade coupling-(deacylation-)condensation process |

Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization of this compound Derivatives

The this compound scaffold serves as a versatile building block for the synthesis of a wide array of more complex molecules. The iodine atom at the C3 position is particularly amenable to various metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.

Suzuki-Miyaura Cross-Coupling for C3-Arylation/Alkylation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. It typically involves the reaction of an organoboron compound (such as a boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base. This reaction is highly valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of the boronic acid reagents.

In the context of this compound, the Suzuki-Miyaura coupling provides an efficient route for the introduction of aryl and alkyl groups at the C3 position. The reaction proceeds via a catalytic cycle that involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The active Pd(0) catalyst reacts with the this compound to form a Pd(II) intermediate. This is often the rate-determining step of the catalytic cycle.

Transmetalation: The aryl or alkyl group from the organoboron reagent is transferred to the palladium center, displacing the halide and forming a new organopalladium(II) complex. This step requires the presence of a base to activate the organoboron species.

Reductive Elimination: The newly formed organopalladium(II) complex undergoes reductive elimination to form the C-C bond between the indazole C3 position and the incoming aryl/alkyl group, yielding the desired product and regenerating the Pd(0) catalyst.

The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling. A variety of palladium sources, such as Pd(OAc)₂ or Pd₂(dba)₃, can be used in combination with phosphine-based ligands like XPhos or SPhos. The base, often a carbonate or phosphate, plays a critical role in the transmetalation step. The reaction is typically carried out in a mixture of an organic solvent and water.

The scope of the Suzuki-Miyaura reaction for the C3-functionalization of indazoles is broad, allowing for the coupling of a wide range of aryl and heteroaryl boronic acids, as well as some alkylboron reagents. This versatility makes it an invaluable tool for the synthesis of libraries of substituted indazoles for various applications.

Table 4: Suzuki-Miyaura Cross-Coupling of this compound with Various Boronic Acids

| Boronic Acid | Catalyst System | Base | Solvent | Product | Yield | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol (B145695)/H₂O | 3-Phenyl-1-methyl-5-nitro-1H-indazole | High | |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 3-(4-Methoxyphenyl)-1-methyl-5-nitro-1H-indazole | Good | |

| 3-Thienylboronic acid | XPhos Pd G2 | K₃PO₄ | Toluene/H₂O | 3-(Thiophen-3-yl)-1-methyl-5-nitro-1H-indazole | Excellent | |

| Cyclopropylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 3-Cyclopropyl-1-methyl-5-nitro-1H-indazole | Moderate |

Other Palladium-Mediated Coupling Strategies

Beyond the well-established Suzuki and Heck reactions, the this compound scaffold is a suitable substrate for a range of other palladium-catalyzed cross-coupling reactions. researchgate.net These methodologies provide powerful tools for introducing diverse carbon-based substituents at the 3-position, leveraging the reactivity of the carbon-iodine bond. The general principle of these reactions involves the catalytic cycle of oxidative addition of the iodo-indazole to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. youtube.com

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the C-3 position of the indazole and a terminal alkyne. researchgate.net The process typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and a base. This method is highly effective for synthesizing 3-alkynyl-1-methyl-5-nitro-1H-indazoles, which are valuable precursors for more complex heterocyclic structures.

Negishi Coupling: Involving the reaction of the iodo-indazole with an organozinc reagent, the Negishi coupling is known for its high reactivity and functional group tolerance. researchgate.net The organozinc nucleophiles are generally prepared from the corresponding organolithium or Grignard reagents. This reaction proceeds rapidly and with high selectivity, though it requires the stoichiometric use of zinc. researchgate.net

Kumada-Corriu Coupling: This coupling utilizes organomagnesium reagents (Grignard reagents) as the nucleophilic partner. researchgate.net While highly effective, the strong basicity and nucleophilicity of Grignard reagents may limit the compatibility with certain functional groups. In many instances, less expensive nickel or iron catalysts can be substituted for palladium in Kumada-type couplings. researchgate.net

The applicability of these coupling reactions to the this compound scaffold opens up extensive possibilities for creating diverse analogues with tailored electronic and steric properties.

Functional Group Interconversions on the this compound Scaffold

The functional groups present on the this compound ring system—namely the nitro group and the iodine atom—serve as synthetic handles for a wide array of chemical modifications.

Reduction of the Nitro Group to Amino Functionality

The conversion of the 5-nitro group to a 5-amino group is a pivotal transformation, as the resulting aniline (B41778) derivative is a key intermediate for numerous further modifications, including diazotization and amide bond formation. The choice of reducing agent is critical to ensure chemoselectivity, primarily to avoid the undesired reductive dehalogenation of the iodine atom at the C-3 position. commonorganicchemistry.com

Several methods can be employed for this reduction:

Catalytic Hydrogenation: Using palladium on carbon (Pd/C) with hydrogen gas is a common and efficient method for nitro group reduction. commonorganicchemistry.com However, this method carries a significant risk of cleaving the C-I bond. commonorganicchemistry.com A safer alternative is to use Raney nickel, which is less prone to causing dehalogenation of aryl iodides. commonorganicchemistry.com

Metal-Acid Systems: Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) or zinc (Zn) powder in acetic acid, are classic and mild methods for reducing aromatic nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com These methods are generally well-suited for substrates containing sensitive halogen substituents.

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium polysulfide can be used for the reduction, sometimes offering selectivity if multiple nitro groups are present. commonorganicchemistry.comscispace.com

The table below summarizes various conditions for the reduction of the nitro group.

| Reagent/Catalyst | Solvent/Conditions | Key Advantages/Disadvantages |

| H₂, Pd/C | Ethanol or Methanol | High efficiency, but high risk of deiodination. commonorganicchemistry.com |

| H₂, Raney Nickel | Ethanol or Methanol | Lower risk of dehalogenation compared to Pd/C. commonorganicchemistry.com |

| SnCl₂·2H₂O | Concentrated HCl or Ethanol | Mild, chemoselective, and tolerant of the C-I bond. commonorganicchemistry.com |

| Fe, NH₄Cl or AcOH | Water/Ethanol | Inexpensive, mild, and effective for preserving the C-I bond. commonorganicchemistry.com |

| Na₂S₂O₄ (Sodium Dithionite) | Water/Methanol | Mild reducing agent, often used for sensitive substrates. |

Nucleophilic Substitution Reactions of the Iodine Atom

The iodine atom at the C-3 position of the indazole ring is susceptible to nucleophilic substitution, a reaction facilitated by the electron-withdrawing nature of the fused aromatic system and the 5-nitro group. This allows for the introduction of a wide variety of heteroatom-based functional groups.

The general reactivity for halide leaving groups in nucleophilic aromatic substitution is I > Br > Cl > F. vanderbilt.edu The reaction typically proceeds via an addition-elimination mechanism. A range of nucleophiles can be employed:

N-Nucleophiles: Amines and anilines can displace the iodine atom to form 3-amino-indazole derivatives. These reactions are often performed in the presence of a base.

O-Nucleophiles: Alkoxides (e.g., sodium methoxide) or phenoxides can be used to synthesize 3-alkoxy or 3-aryloxy indazoles.

S-Nucleophiles: Thiols or thiophenols react readily to yield 3-thioether derivatives.

These substitutions broaden the synthetic utility of the scaffold, enabling the preparation of derivatives with diverse biological and chemical properties.

Oxidation Reactions Affecting Peripheral Groups

The primary peripheral group on the this compound scaffold susceptible to oxidation is the N-methyl group. The indazole ring itself and the nitro group are generally stable to further oxidation under typical conditions. Oxidation of the N-methyl group can potentially lead to the corresponding N-formyl or N-hydroxymethyl derivatives, or in more vigorous conditions, cleavage of the methyl group. However, the oxidation of N-methyl groups on heteroaromatic systems can be challenging and may require specific reagents to avoid degradation of the ring. Reagents like potassium permanganate (B83412) or chromium trioxide, which are used to oxidize alkyl side chains on aromatic rings, could potentially affect the N-methyl group, though such reactions are not widely documented for this specific scaffold and may lead to complex product mixtures.

Structure Activity Relationship Sar Investigations of 3 Iodo 1 Methyl 5 Nitro 1h Indazole Derivatives

Systematic Evaluation of Substituent Effects on Biological Potency and Selectivity

A systematic analysis of each substituent on the 3-iodo-1-methyl-5-nitro-1H-indazole core reveals critical insights into the molecular features governing its biological activity. The interplay between these groups influences everything from target recognition to metabolic stability.

The iodine atom at the C3 position of the indazole ring is a key functional group that significantly influences the molecule's synthetic versatility and potential for molecular interactions. Halogenation at this position is a common and efficient strategy for creating derivatives for further structural modification. chim.it The C3-iodo group serves as a versatile synthetic handle, enabling a variety of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new aryl or heteroaryl substituents. mdpi.comresearchgate.net This allows for the exploration of a wide chemical space to optimize binding affinity and selectivity for a specific biological target.

Alkylation of the indazole nitrogen is a critical modification that impacts both the physicochemical properties and the biological activity of the molecule. The presence of the methyl group at the N1 position prevents tautomerization, locking the molecule into the 1H-indazole form, which is generally more thermodynamically stable. nih.gov This rigidification can be crucial for presenting a consistent conformation for receptor binding.

Methylation of a ring nitrogen can significantly alter the biological activity profile. For instance, in a study of various nitro-substituted heterocycles, N-methylation was found to generally reduce the mutagenic activity observed in the non-methylated parent compounds. nih.gov From a physicochemical standpoint, the N1-methyl group typically increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and reach intracellular targets. However, the interplay between molecular structure and lipophilicity can be complex; in some cyclic systems, the addition of a methyl or methylene group can paradoxically lower lipophilicity by altering the molecule's conformation and its interaction with water molecules. h1.co The N1-methyl group can also contribute directly to binding affinity through van der Waals or hydrophobic interactions within the target's binding pocket.

The nitro group (NO₂) is a powerful electron-withdrawing moiety that profoundly influences the electronic properties and polarity of the parent molecule. nih.govresearchgate.net Its presence on the indazole scaffold is frequently associated with significant biological activity, including antimicrobial, antineoplastic, and antiparasitic effects. nih.govresearchgate.net Studies on nitro-substituted indazoles have demonstrated that the position of the nitro group is a key determinant of activity. Specifically, nitro groups at the C5 or C6 positions often result in measurable biological effects, such as mutagenic activity in Salmonella assays. nih.gov The strong electron-withdrawing nature of the C5-nitro group can modulate the reactivity of the entire indazole ring system and influence its interactions with biological targets.

A primary mechanism by which nitroaromatic compounds exert their biological effects is through metabolic reduction. researchgate.net The bioactivity of the C5-nitro group is intrinsically linked to its susceptibility to enzymatic reduction, particularly under hypoxic (low oxygen) conditions found in solid tumors or certain microbial environments. mdpi.com

Cellular nitroreductases catalyze the reduction of the nitro group in a stepwise process. nih.gov

Initial Reduction : The nitro group (R-NO₂) accepts an electron to form a nitro anion radical (R-NO₂⁻•).

Oxygen-Dependent Cycling : In the presence of normal oxygen levels (normoxia), this radical is rapidly re-oxidized back to the parent nitro compound, a process that generates superoxide anions (O₂⁻•) and can lead to oxidative stress. mdpi.com

Hypoxic Activation : Under hypoxic conditions, the nitro anion radical undergoes further reduction to form nitroso (R-NO), hydroxylamine (B1172632) (R-NHOH), and ultimately amine (R-NH₂) derivatives. mdpi.comnih.gov

These highly reactive intermediates, particularly the nitroso and hydroxylamine species, can covalently bind to cellular macromolecules such as DNA and proteins. nih.govmdpi.com This binding leads to cellular damage and cytotoxicity, which is the basis for the therapeutic effect of many nitroaromatic prodrugs in cancer and infectious diseases. mdpi.com

Criticality of the C5-Nitro Group in Modulating Bioactivity

Positional Isomerism and its Impact on Biological Activity Profiles

Research on nitro-substituted indoles, indazoles, and benzimidazoles has clearly demonstrated the critical role of the nitro group's position. A study investigating the mutagenic activity of various isomers in Salmonella typhimurium found significant differences based on the location of the nitro substituent. nih.gov While nitro groups at the C5 or C6 positions conferred notable mutagenic activity, those at the C4 or C7 positions resulted in compounds that were only weakly active or completely inactive. nih.gov This highlights that a subtle change in the electronic environment and steric accessibility of the nitro group can switch a molecule's biological activity on or off. This principle is not unique to indazoles; similar effects are observed in other classes of compounds where the position of a key functional group dictates the biological outcome. mdpi.com

| Nitro Group Position | Reported Mutagenic Activity in S. typhimurium TA98 & TA100 nih.gov |

|---|---|

| C4-Nitro | Weakly or non-mutagenic |

| C5-Nitro | Measurable mutagenic activity |

| C6-Nitro | Measurable mutagenic activity |

| C7-Nitro | Weakly or non-mutagenic |

Exploration of Bioisosteric Replacements and Scaffold Hopping Strategies within the Indazole Framework

To optimize lead compounds, medicinal chemists frequently employ strategies such as bioisosteric replacement and scaffold hopping to improve potency, selectivity, and pharmacokinetic properties. chimia.ch The indazole nucleus is considered a "privileged scaffold" and is often used in such strategies, for example, as a successful bioisosteric replacement for an indole ring. nih.govnih.govrsc.org

Bioisosteric replacement involves substituting an atom or group with another that has broadly similar physical or chemical properties, with the goal of retaining or enhancing biological activity. cambridgemedchemconsulting.com For the this compound scaffold, bioisosteric replacements could be considered for each substituent. The C3-iodo group, for instance, could be replaced with other halogens or groups like a trifluoromethyl (CF₃) or tert-butyl group to modulate steric and electronic properties. cambridgemedchemconsulting.com Similarly, the C5-nitro group could be replaced with other electron-withdrawing groups to fine-tune the molecule's bioactivity while potentially reducing toxicity associated with nitroaromatics. In some contexts, entire ring systems can act as bioisosteres; for example, the indazole moiety itself has been successfully used as a bioisosteric replacement for the catechol group in various therapeutic agents. google.com

| Original Group | Potential Bioisosteres cambridgemedchemconsulting.com | Potential Impact |

|---|---|---|

| Iodine (I) | Br, CF₃, t-Butyl | Modify size, lipophilicity, and metabolic stability |

| Methyl (CH₃) | NH₂, OH, F, Cl | Alter polarity, H-bonding capacity, and size |

| Nitro (NO₂) | CN, SO₂NH₂, CF₃ | Change electronic properties and metabolic pathways |

Scaffold hopping is a more drastic strategy that involves replacing the core molecular framework (the indazole ring) with a structurally different scaffold while aiming to maintain the original orientation of key binding groups. chimia.ch This approach is valuable for discovering novel chemical series with improved properties or for navigating around existing patents. Given the established biological importance of the indazole core, scaffold hopping from this framework would involve identifying alternative heterocyclic systems that can spatially mimic the arrangement of the iodo, methyl, and nitro-mimicking substituents to preserve the essential ligand-target interactions.

Rational Design Principles for Optimizing this compound Analogues

The rational design of analogues of this compound involves a systematic approach to modifying its chemical structure to achieve desired therapeutic effects. Key strategies include substituent modification, bioisosteric replacement, and scaffold hopping, all guided by an understanding of how different chemical moieties influence the compound's interaction with its biological target.

Substituent Modification at the Indazole Core:

Position 1 (N-alkylation): The methyl group at the N-1 position is a key site for modification. Varying the alkyl chain length or introducing cyclic moieties can influence the compound's lipophilicity and, consequently, its cell permeability and metabolic stability. For instance, in a series of 1,2-disubstituted 5-nitroindazolin-3-ones, it was observed that different substituents at the N-1 position significantly impacted their trypanocidal activity, with a correlation between intermediate lipophilicity and higher efficacy nih.gov.

Position 3: The iodine atom at this position is a strong halogen bond donor and contributes significantly to the molecule's reactivity. Replacing iodine with other halogens (e.g., bromine or chlorine) or with other functional groups can modulate binding affinity and selectivity for the target protein.

Position 5 (Nitro Group Modification): The 5-nitro group is a strong electron-withdrawing group and is often crucial for the biological activity of this class of compounds. However, the presence of a nitro group can sometimes be associated with toxicity. Therefore, a key optimization strategy is its bioisosteric replacement.

Bioisosteric Replacement of the Nitro Group:

Bioisosterism involves substituting one functional group with another that has similar physicochemical properties, with the goal of improving the compound's therapeutic index. For the 5-nitro group, several bioisosteric replacements can be considered:

Trifluoromethyl (CF3) Group: The CF3 group is a common bioisostere for the nitro group due to its strong electron-withdrawing nature and similar steric profile. In some cases, replacing a nitro group with a trifluoromethyl group has led to compounds with increased potency and improved metabolic stability nih.gov.

Other Electron-Withdrawing Groups: Other groups such as cyano (-CN), sulfonyl (-SO2R), and certain heterocyclic rings can also mimic the electronic properties of the nitro group and may offer advantages in terms of safety and pharmacokinetics. The goal of such replacements is to maintain the necessary electronic interactions with the target while mitigating potential toxic liabilities associated with the nitro moiety nih.govctppc.orgcambridgemedchemconsulting.com.

Illustrative Structure-Activity Relationship Data for 5-Nitroindazole (B105863) Derivatives:

| Compound ID | R1 | R2 | IC50 (µM) against Epimastigotes |

| 1a | -CH3 | -H | 2.65 |

| 1b | -CH3 | 2-F | 1.04 |

| 1c | -CH3 | 3-F | 1.98 |

| 1d | -CH3 | 4-F | 1.45 |

| 1e | -CH3 | 4-Cl | 1.56 |

| 1f | -CH3 | 4-Br | 1.62 |

| 1g | -CH3 | 4-CF3 | 2.25 |

| 1h | -CH3 | 4-OCH3 | 6.17 |

Data sourced from a study on the trypanocidal activity of 1,2-disubstituted 5-nitroindazolin-3-ones. nih.gov

The data in the table highlights that modifications to the benzyl group at the N-2 position (R2) of the indazolinone core lead to significant changes in activity. For instance, the introduction of electron-withdrawing fluorine atoms at various positions on the benzyl ring generally resulted in enhanced potency compared to the unsubstituted analogue (1a). This underscores the importance of systematic structural modifications in the optimization of this class of compounds.

Elucidation of Molecular Mechanisms and Biological Target Interactions of 3 Iodo 1 Methyl 5 Nitro 1h Indazole

Interactions with Key Enzyme Systems

The therapeutic potential of indazole derivatives often stems from their ability to act as specific enzyme inhibitors. researchgate.net The functional groups of 3-iodo-1-methyl-5-nitro-1H-indazole, particularly the indazole core and the iodo- and nitro-substituents, suggest potential interactions with various key enzyme systems.

While specific inhibitory data for this compound is not extensively detailed in the available literature, the indazole scaffold is a well-established pharmacophore for a range of kinase inhibitors.

Pim Kinases: The Pim kinases are a family of serine/threonine kinases involved in signaling pathways crucial for tumorigenesis, making them an attractive target for cancer therapy. nih.gov Research has led to the development of potent pan-Pim inhibitors based on the 3-(pyrazin-2-yl)-1H-indazole scaffold. nih.gov Additionally, pyrrolo[2,3-g]indazole derivatives have been identified as capable of sub-micromolar inhibition of Pim-1 and Pim-3, confirming that the broader indazole structure can serve as a basis for potent Pim kinase inhibitors. nih.gov

ERK1/2: Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are central components of the MAPK signaling pathway, which is frequently dysregulated in human cancers. nih.govmdpi.com The indazole core has been successfully utilized in designing potent ERK1/2 inhibitors. For instance, the indazole-pyrrolidine derivative MK-8353 is a reversible, orally bioavailable ERK1/2 inhibitor with high selectivity and potent activity, demonstrating IC50 values of 4 nM for ERK1 and 1 nM for ERK2. nih.gov This highlights the potential of the indazole scaffold for targeting the MAPK pathway.

Table 1: Examples of Indazole-Based ERK1/2 Inhibitors

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| MK-8353 | ERK1 | 4 |

| MK-8353 | ERK2 | 1 |

Aurora Kinases: Aurora kinases are key regulators of mitosis, and their overexpression is implicated in various cancers. researchgate.netnih.gov Consequently, they are validated targets for anticancer drug discovery. researchgate.net Novel indazole derivatives have been identified as potent inhibitors of Aurora kinases. Through computational and knowledge-based drug design, compounds with an indazole scaffold have been developed that show selectivity for different Aurora kinase isoforms (A and B). researchgate.netnih.gov For example, a series of 3-(pyrrolopyridin-2-yl)indazole derivatives were found to target Aurora A kinase with significant selectivity over other kinases. nih.gov

FGFR1: Fibroblast growth factor receptor 1 (FGFR1) is a receptor tyrosine kinase whose aberrant activation is linked to multiple malignancies. rsc.orgrsc.org The indazole scaffold has been employed to create potent and selective FGFR1 inhibitors. researchgate.netrsc.orgrsc.orgnih.gov Based on the structures of known inhibitors, novel 1H-indazol-3-amine derivatives were designed and synthesized, yielding compounds with high enzymatic and cellular inhibitory activity. rsc.orgrsc.org One optimized compound, 7r, emerged as a highly potent FGFR1 inhibitor with an IC50 of 2.9 nM. rsc.orgrsc.org

Table 2: Examples of Indazole-Based FGFR1 Inhibitors

| Compound | Target Kinase | Enzymatic IC50 (nM) | Cellular IC50 (nM) |

|---|---|---|---|

| 7n | FGFR1 | 15.0 | 642.1 |

| 7r | FGFR1 | 2.9 | 40.5 |

| 9u | FGFR1 | 3.3 | 468.2 |

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan metabolism. nih.govrsc.org Its expression in tumor cells is a key mechanism of immune escape, making it an attractive target for cancer immunotherapy. nih.gov The 1H-indazole scaffold has been identified as a novel key pharmacophore with potent IDO1 inhibitory activity. nih.gov A series of 1H-indazole derivatives were synthesized, with compound 2g showing the highest activity with an IC50 value of 5.3 μM. nih.gov Structure-activity relationship (SAR) studies indicated that the 1H-indazole scaffold is essential for inhibition, and substituents at the 4- and 6-positions significantly influence inhibitory activity. nih.gov

Table 3: IDO1 Inhibitory Activity of an Exemplary 1H-Indazole Derivative

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 2g | IDO1 | 5.3 |

The versatility of the indazole scaffold allows it to be adapted for the inhibition of various other enzymes relevant to cancer therapy. Many indazole-based compounds that have received FDA approval function as multi-kinase inhibitors. researchgate.net Examples include Axitinib, which inhibits vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), and Merestinib, a c-Met inhibitor. researchgate.net This demonstrates the broad applicability of the indazole core in targeting diverse and mechanistically significant enzyme systems.

Receptor Binding Studies and Ligand-Receptor Interactions

Detailed receptor binding studies specifically for this compound are not extensively reported in the peer-reviewed literature. Such studies are critical for understanding the molecular basis of a compound's activity, confirming its binding to the intended target, and determining its affinity and selectivity. The presence of the iodine atom at the 3-position could be crucial for forming halogen bonds, which can significantly influence binding affinity with biological targets.

Cellular Pathway Modulation by this compound and its Derivatives

By inhibiting key enzymes like kinases, indazole derivatives can profoundly modulate intracellular signaling pathways. As noted, indazole-based compounds can inhibit ERK1/2, a critical node in the MAPK signaling cascade. nih.govmdpi.com Inhibition of this pathway can affect numerous cellular processes, including proliferation, differentiation, and survival. For example, a novel VEGFR-2 inhibitor was found to decrease the levels of total and phosphorylated ERK, leading to the downregulation of metalloproteinase MMP-9 and upregulation of p21 and p27, ultimately resulting in cell-cycle arrest and apoptosis. mdpi.com

The 5-nitro group is a key functional moiety that can serve as a substrate for bioreduction, a mechanism of action for many nitroaromatic compounds. mdpi.comresearchgate.net Studies on related 5-nitroindazole (B105863) derivatives have shown that the nitro group is crucial for their biological activity, particularly against protozoan parasites. mdpi.com The proposed mechanism involves the reduction of the nitro group by nitroreductases (NTRs) within the target organism. mdpi.com This reduction generates a nitro anion radical, which can then react with molecular oxygen to produce superoxide radicals and other reactive oxygen species (ROS). mdpi.comresearchgate.net The resulting oxidative stress can damage cellular components like proteins and DNA, leading to apoptosis and cell death. mdpi.com This mechanism, linking the 5-nitro group to ROS generation, is a critical aspect of the cellular pathway modulation by this class of compounds. mdpi.com

Interference with Critical Cellular Signaling Pathways (e.g., proliferation, survival)

Research into the molecular mechanisms of this compound and its derivatives has revealed interactions with key cellular signaling pathways that are fundamental to cell proliferation and survival. While direct studies on this compound's specific pathway interference are limited, the broader class of indazole derivatives has been shown to exert antiproliferative effects through various mechanisms.

One such mechanism involves the induction of apoptosis, or programmed cell death. This is often associated with the externalization of plasma membrane phosphatidylserine and mitochondrial dysfunction, key events in the apoptotic cascade. Furthermore, some indazole derivatives have been observed to cause a significant increase of cells in the G0-G1 phase of the cell cycle, indicating a halt in cell proliferation. This cell cycle arrest is accompanied by an increased ratio of hypophosphorylated retinoblastoma protein (pRb) to total pRb, a state that prevents cells from entering the synthesis phase of the cell cycle. nih.gov

The p53/MDM2 pathway, a critical regulator of cell cycle and apoptosis, has also been identified as a potential target for some indazole derivatives. nih.gov By modulating this pathway, these compounds can influence cell fate, pushing cancerous cells towards apoptosis.

Phenotypic Biological Activities in Preclinical in vitro Models

Numerous studies have demonstrated the antiproliferative and antitumor activities of indazole derivatives, including those structurally related to this compound, across a variety of cancer cell lines. These compounds have shown efficacy in inhibiting the growth of human tumor cells, with GI50 values (the concentration required to inhibit cell growth by 50%) ranging from micromolar to nanomolar levels. researchgate.net

The antitumor effects of these compounds are often linked to their ability to induce apoptosis. For instance, investigations in human hepatoma HepG2 cells have shown that the antiproliferative effect is associated with the externalization of plasma membrane phosphatidylserine and mitochondrial dysfunction. researchgate.net

The following table summarizes the in vitro antiproliferative activity of various indazole and nitroimidazole derivatives against different cancer cell lines.

| Compound/Derivative Class | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| N-methyl-nitroimidazole | MDA-MB-231 (Breast Adenocarcinoma) | LC50 | 16.67 ± 2.3 µM | openmedicinalchemistryjournal.comresearchgate.net |

| N-methyl-nitroimidazole | A549 (Lung Carcinoma) | LC50 | 17.00 ± 1.7 µM | openmedicinalchemistryjournal.comresearchgate.net |

| N-ethyl-nitroimidazole | MDA-MB-231 (Breast Adenocarcinoma) | LC50 | 17.33 ± 2.1 µM | openmedicinalchemistryjournal.comresearchgate.net |

| N-ethyl-nitroimidazole | A549 (Lung Carcinoma) | LC50 | 14.67 ± 2.5 µM | openmedicinalchemistryjournal.comresearchgate.net |

| 1H-indazole-3-amine derivative (6o) | K562 (Chronic Myeloid Leukemia) | IC50 | 5.15 µM | nih.gov |

| N-phenyl-1H-indazole-1-carboxamide (1c) | NCI tumor cell line panel | GI50 | 0.041-33.6 µM | nih.gov |

It is important to note that the length of the alkyl chain in N-alkyl nitroimidazoles can influence their antitumor activity, particularly in A549 lung cancer cells. openmedicinalchemistryjournal.comresearchgate.net

The 5-nitroindazole scaffold is a key feature in compounds exhibiting a broad spectrum of antimicrobial activities.

Antiparasitic Activity:

Derivatives of 5-nitroindazole have shown significant promise as agents against protozoan parasites. Notably, they have demonstrated potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS) induced by the nitro group at the 5-position of the indazole ring, leading to apoptosis in the parasites. nih.govmdpi.com One derivative, 5-nitro-2-picolyl-indazolin-3-one, exhibited a trypanocidal activity with an IC50 of 1.1 ± 0.3 µM in epimastigotes and 5.4 ± 1.0 µM in trypomastigotes. nih.govmdpi.com

Compounds with a 5-nitroimidazole core have also been evaluated for their efficacy against Trichomonas vaginalis, the parasite responsible for trichomoniasis. While metronidazole is the standard treatment, resistance has been reported. Other 5-nitroimidazole drugs like tinidazole, ornidazole, and secnidazole have shown very low levels of in vitro resistance against T. vaginalis isolates. nih.gov

Antibacterial and Antifungal Activity:

The indazole nucleus is present in various synthetic compounds with documented antibacterial and antifungal properties. nih.gov While specific data for this compound is not extensively available, related nitroimidazole and indazole derivatives have shown activity against a range of bacteria and fungi. For example, certain 2-iodobenzamides with an indazole moiety have demonstrated interesting activities against some phytopathogenic fungal strains. nih.gov

The following table provides an overview of the antimicrobial efficacy of related compounds.

| Compound/Derivative Class | Organism | Activity | Reference |

|---|---|---|---|

| 5-nitro-2-picolyl-indazolin-3-one | Trypanosoma cruzi (epimastigotes) | IC50: 1.1 ± 0.3 µM | nih.govmdpi.com |

| 5-nitro-2-picolyl-indazolin-3-one | Trypanosoma cruzi (trypomastigotes) | IC50: 5.4 ± 1.0 µM | nih.govmdpi.com |

| Ornidazole | Trichomonas vaginalis | No in vitro resistance observed in a study of 94 isolates | nih.gov |

| Tinidazole | Trichomonas vaginalis | 2% in vitro resistance observed in a study of 94 isolates | nih.gov |

| Secnidazole | Trichomonas vaginalis | 1% in vitro resistance observed in a study of 94 isolates | nih.gov |

| N-(indazol-3-yl)- and N-(indazol-5-yl)-2-iodobenzamides | Phytopathogenic fungal strains | Interesting activities observed | nih.gov |

Indazole derivatives have been investigated for their anti-inflammatory properties, with studies suggesting multiple mechanisms of action. A key aspect of their anti-inflammatory effect appears to be the inhibition of cyclooxygenase-2 (COX-2), a crucial enzyme in the inflammatory pathway. nih.govresearchgate.netnih.gov

Furthermore, these compounds have been shown to modulate the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). By reducing the levels of these cytokines, indazole derivatives can dampen the inflammatory response. nih.govresearchgate.netnih.gov

Another contributing factor to their anti-inflammatory activity is their ability to scavenge free radicals. The inhibition of lipid peroxidation (LPO), and scavenging of 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide (NO) free radicals have been observed in in vitro assays. nih.govresearchgate.netnih.gov This antioxidant activity helps to mitigate the oxidative stress that often accompanies inflammation.

Computational Chemistry and Molecular Modeling of 3 Iodo 1 Methyl 5 Nitro 1h Indazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT is used to determine the electron distribution, molecular orbital energies, and other electronic descriptors that govern a molecule's stability and reactivity.

For 3-iodo-1-methyl-5-nitro-1H-indazole, DFT calculations would reveal the influence of its specific substituents on the indazole core. The potent electron-withdrawing nature of the nitro group at the 5-position, combined with the halogen atom at the 3-position, significantly modulates the electronic landscape of the molecule. This creates an asymmetric electronic environment within the aromatic system. nih.gov An analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap generally corresponds to higher reactivity.

While specific DFT studies on this compound are not prominent in the literature, studies on similar indazole derivatives demonstrate the utility of this approach. For instance, DFT studies on novel indazole-amide derivatives have been used to calculate HOMO-LUMO energy gaps to correlate electronic structure with potential efficacy.

Table 1: Illustrative Electronic Properties of Substituted Indazoles from Computational Studies

| Compound Type | Computational Method | Predicted Property | Significance |

|---|---|---|---|

| Indazole-Amide Derivatives | DFT / GAUSSIAN 09 | HOMO-LUMO Energy Gap | Predicts chemical reactivity and stability. |

| Nitro-Substituted Heterocycles | DFT | Molecular Electrostatic Potential (MEP) | Identifies sites susceptible to electrophilic or nucleophilic attack. |

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a larger protein receptor. This method is crucial in drug discovery for identifying potential drug candidates by simulating the ligand-target interaction process.

Docking simulations for this compound would involve placing the molecule into the active site of a biologically relevant protein target. The simulation then calculates a "docking score" or binding energy, which estimates the binding affinity. A lower binding energy typically suggests a more favorable interaction.

These simulations also identify "interaction hotspots"—the specific amino acid residues in the protein's active site that interact with the ligand. For this compound, key interactions would be predicted based on its structural features:

Hydrogen Bonds: The oxygen atoms of the 5-nitro group can act as hydrogen bond acceptors.

Halogen Bonds: The iodine atom at the 3-position is a potential halogen bond donor, a type of non-covalent interaction that is increasingly recognized as important for ligand-protein binding.

Hydrophobic Interactions: The methyl group and the fused aromatic ring system can engage in hydrophobic and π-stacking interactions with nonpolar residues in the binding pocket.

Studies on other substituted indazoles have successfully used docking to predict binding modes and affinities. For example, various 3-substituted 1H-indazoles have been investigated as inhibitors of the IDO1 enzyme, and docking studies have been used to analyze the specific binding interactions within the active site. nih.gov Similarly, molecular docking has been performed on 5-azaindazole derivatives against cancer-related proteins like MDM2 and PBR, revealing binding energies and key amino acid interactions. jocpr.com

Table 2: Example Binding Energy Data from Docking Studies of Indazole Derivatives

| Indazole Derivative Class | Protein Target | Range of Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| N-trityl-3-amino/alkoxy substituted 5-azaindazoles | PBR Cancer Protein | -257.9 to -286.4 | jocpr.com |

| N-trityl-3-amino/alkoxy substituted 5-azaindazoles | MDM2-p53 Cancer Protein | up to -359.2 | jocpr.com |

Note: The binding energy values are illustrative and derived from studies on related heterocyclic compounds, not this compound itself.

A standard docking simulation provides a static snapshot of the most probable binding pose. It predicts the geometry and affinity of the interaction at a single point in time. However, it does not fully account for the inherent flexibility of both the ligand and the protein or the influence of solvent. Therefore, while docking is excellent for initial screening and hypothesis generation, the stability of the predicted ligand-protein complex is often further investigated using more computationally intensive methods like molecular dynamics simulations.

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecules by simulating the physical motions of atoms and molecules over time. In the context of drug design, an MD simulation would begin with the best-docked pose of this compound in its protein target. The system's trajectory is then calculated for a set period, revealing how the complex behaves in a more realistic, solvated environment.

MD simulations are used to:

Assess Complex Stability: They verify whether the interactions predicted by docking are stable over time.

Analyze Conformational Changes: They show how the ligand and protein might adjust their shapes to achieve an optimal fit.

Calculate Binding Free Energy: More advanced MD-based methods can provide a more accurate estimation of binding affinity than docking alone.

While no specific MD simulation studies for this compound are available in the searched literature, this technique is a standard and crucial step in the computational validation of potential drug candidates, often following molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. To build a QSAR model, one needs a dataset of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ values).

For this compound, a QSAR study would involve synthesizing or acquiring a series of related indazole analogues and testing their activity against a specific biological target. Then, various molecular descriptors would be calculated for each compound. These descriptors quantify physicochemical properties such as:

Lipophilicity (e.g., logP): Influenced by the methyl group.

Electronic Properties: Such as dipole moment or orbital energies, calculated using DFT.

Steric Properties: Like molecular weight, volume, and surface area.

Topological Descriptors: Which describe molecular shape and branching.

A mathematical model is then generated to relate these descriptors to activity. QSAR studies have been successfully applied to other series of 5-nitroindazoles to correlate their structural features with trichomonacidal and trypanocidal activity. researchgate.net Such a model, once validated, could predict the bioactivity of untested compounds, including this compound.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model is an abstract representation of the key interaction points of a ligand, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

For this compound, a pharmacophore model could be constructed based on its structure and known interactions of similar molecules. The key features might include:

An aromatic ring (the indazole core).

A hydrogen bond acceptor (the nitro group).

A halogen bond donor (the iodine atom).

A hydrophobic feature (the methyl group).

Once a pharmacophore model is developed and validated, it can be used as a 3D query to rapidly search large databases of chemical compounds in a process called virtual screening. This allows for the efficient identification of novel, structurally diverse molecules that are likely to be active at the same target, providing new starting points for drug development. Patent literature describes the use of pharmacophore modeling for identifying novel inhibitors for targets like Spleen tyrosine kinase, demonstrating its application in finding new therapeutic agents. googleapis.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of protons (¹H) and carbon atoms (¹³C), as well as their connectivity.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of 3-iodo-1-methyl-5-nitro-1H-indazole, recorded in deuterochloroform (CDCl₃) on a 400 MHz spectrometer, reveals distinct signals corresponding to the different proton environments within the molecule. rsc.org The spectrum displays a singlet at 8.47 ppm, a doublet at 8.32 ppm with a coupling constant (J) of 8.9 Hz, and another doublet at 7.45 ppm with a J value of 9.2 Hz. rsc.org Additionally, a singlet corresponding to the methyl group protons appears at 4.16 ppm. rsc.org

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 8.47 | s | H-4 | |

| 8.32 | d | 8.9 | H-6 |

| 7.45 | d | 9.2 | H-7 |

| 4.16 | s | N-CH₃ | |

| Source: The Royal Society of Chemistry, 2017 rsc.org |

¹³C NMR Spectral Analysis for Carbon Framework

The ¹³C NMR spectrum, obtained at 125 MHz in CDCl₃, provides a detailed map of the carbon skeleton of this compound. rsc.org The spectrum shows eight distinct carbon signals, confirming the presence of all carbon atoms in the molecule. The chemical shifts are recorded at δ 142.8, 142.5, 127.9, 122.5, 119.6, 109.7, 93.8, and 36.5 ppm. rsc.org The signal at 93.8 ppm is attributed to the carbon atom bearing the iodine (C-3), while the signal at 36.5 ppm corresponds to the methyl carbon. rsc.org

| Chemical Shift (δ) (ppm) | Assignment |

| 142.8 | C-5 |

| 142.5 | C-7a |

| 127.9 | C-6 |

| 122.5 | C-4 |

| 119.6 | C-3a |

| 109.7 | C-7 |

| 93.8 | C-3 |

| 36.5 | N-CH₃ |

| Source: The Royal Society of Chemistry, 2017 rsc.org |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

While specific 2D NMR data for this compound is not detailed in the provided search results, the utility of these techniques in confirming structural assignments is well-established.

COSY (Correlation Spectroscopy) would reveal correlations between coupled protons. For instance, a cross-peak between the signals at 8.32 ppm (H-6) and 7.45 ppm (H-7) would confirm their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would establish one-bond correlations between protons and their directly attached carbon atoms. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide clues about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) has been employed to confirm the elemental composition of this compound. The experimentally determined mass-to-charge ratio for the protonated molecule [M+H]⁺ was found to be 303.9581. rsc.org This is in close agreement with the calculated theoretical mass of 303.9578 for the formula C₈H₇IN₃O₂. rsc.org This high degree of accuracy provides strong evidence for the assigned molecular formula. A patent also reports an ESI-MS result with an m/z of 304 (M+H)⁺. google.comgoogleapis.com

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 303.9578 | 303.9581 |

| Source: The Royal Society of Chemistry, 2017 rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. While a specific IR spectrum for this compound was not found in the provided search results, characteristic absorption bands for its key functional groups can be predicted.

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |

| C-N stretch | 1300-1000 |

| C=C aromatic stretch | 1600-1450 |

| N-O (nitro group) asymmetric stretch | 1550-1500 |

| N-O (nitro group) symmetric stretch | 1355-1315 |

| C-H aromatic stretch | 3100-3000 |

| C-H aliphatic stretch (methyl) | 2975-2860 |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive proof of a molecule's connectivity, conformation, and intermolecular interactions in the solid state. The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern to build a detailed electron density map and, subsequently, a complete molecular model.

While a specific crystallographic information file (CIF) for this compound is not publicly documented, the analysis of structurally analogous compounds provides a clear blueprint for the expected structural features and the type of data obtained. For instance, the crystal structure of the closely related compound, 3-chloro-1-methyl-5-nitro-1H-indazole, has been thoroughly characterized. nih.govresearchgate.net This analysis confirms the planarity of the fused indazole ring system and details the spatial orientation of its substituents. nih.gov In the case of the chloro-analog, the molecule is nearly planar, and molecules form dimers in the crystal lattice through close contacts between the nitro-group oxygen and the chlorine atom of a neighboring molecule. nih.govresearchgate.net

The crystallographic data for this analog illustrates the level of detail provided by such an analysis. Should single crystals of this compound be subjected to X-ray diffraction, a similar set of precise data would be generated, confirming the positions of the iodo, methyl, and nitro groups and revealing its unique crystal packing arrangement.

| Parameter | Value (for 3-chloro-1-methyl-5-nitro-1H-indazole) |

| Empirical Formula | C₈H₆ClN₃O₂ |

| Formula Weight | 211.61 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 3.8273 (2) Åb = 14.678 (6) Åc = 15.549 (6) Åβ = 96.130 (9)° |

| Volume (V) | 868.5 (6) ų |

| Z (Molecules per unit cell) | 4 |

| Temperature | 296 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Calculated Density | 1.618 Mg/m³ |

| Refinement Method | Full-matrix least-squares on F² |

| Final R-factor (R1) | 0.043 |

Table 1: Representative crystallographic data for the analogous compound 3-chloro-1-methyl-5-nitro-1H-indazole. This data exemplifies the information obtained from a single-crystal X-ray diffraction experiment. nih.govresearchgate.net

Chromatographic Methods for Purification and Purity Assessment

Chromatography is an indispensable tool in synthetic chemistry for the separation, purification, and analysis of compounds. For this compound, both high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are crucial for ensuring the quality of the final product and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile organic compounds. It provides quantitative data on the percentage purity of the target compound and can detect and quantify impurities. In the context of substituted indazoles, HPLC is frequently used to confirm the completion of a reaction and to determine the purity of the final product with high precision. google.com

While specific, validated HPLC methods for this compound are often proprietary, a typical method would involve a reverse-phase column (such as a C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. Detection is commonly performed using a UV detector set to a wavelength where the nitro-aromatic chromophore exhibits strong absorbance. The retention time of the main peak is characteristic of the compound under specific conditions, and the area of this peak relative to the total area of all peaks provides a quantitative measure of purity.

| Parameter | Typical Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Detector | UV-Vis Detector (e.g., at 254 nm or 320 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Purpose | Purity determination, impurity profiling, reaction completion analysis |

Table 2: A representative, hypothetical set of HPLC conditions for the analysis of a substituted nitro-indazole compound like this compound.

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique used for qualitatively monitoring the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate at different time points, chemists can visualize the consumption of starting materials and the formation of products.

The synthesis of the analogous compound 3-chloro-1-methyl-5-nitro-1H-indazole provides a direct example of this application. In its synthesis, 3-chloro-5-nitroindazole is reacted with methyl iodide. The reaction's progress was monitored by TLC, with the disappearance of the starting material spot indicating the reaction was complete. nih.govresearchgate.net After workup, the crude product was purified using column chromatography with a mobile phase of ethyl acetate (B1210297) and hexane (B92381), a system likely developed based on initial TLC trials. nih.gov

For this compound, a typical TLC setup would use a silica (B1680970) gel plate as the stationary phase and a mixture of non-polar and polar organic solvents (e.g., hexane and ethyl acetate) as the mobile phase. The separated spots are visualized under UV light, where the aromatic indazole ring allows for easy detection. The retention factor (Rf) value—the ratio of the distance traveled by the spot to the distance traveled by the solvent front—is a characteristic property for a given compound in a specific solvent system.

Translational Research Perspectives and Future Directions in Indazole Chemistry

Potential for Lead Compound Identification and Optimization in Preclinical Drug Discovery Pipelines

Substituted indazoles are a well-established class of compounds in drug discovery, frequently serving as lead structures for the development of novel therapeutic agents. The specific substitution pattern on the indazole ring plays a crucial role in determining the compound's biological activity and pharmacokinetic properties. While specific preclinical data for 3-iodo-1-methyl-5-nitro-1H-indazole is not extensively available in the public domain, the characteristics of its constituent parts suggest its potential as a lead compound.

Derivatives of similar substituted indazoles have shown potent activity as kinase inhibitors, a major class of anticancer drugs. nih.govrsc.org For instance, a related compound, 3-iodo-6-methyl-5-nitro-1H-indazole, has been noted for its potential in the development of pharmaceuticals targeting specific enzymes. The optimization of such lead compounds often involves modifying the substituents to improve potency, selectivity, and pharmacokinetic profiles.

Table 1: Key Properties of this compound and Related Analogs

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Potential Significance in Drug Discovery |

| This compound | 1315577-17-3 | C₈H₆IN₃O₂ | 3-iodo, 1-methyl, 5-nitro | Potential for targeted synthesis and kinase inhibition. |

| 3-iodo-5-nitro-1H-indazole | 70315-69-4 | C₇H₄IN₃O₂ | 3-iodo, 5-nitro | Building block for more complex derivatives. glpbio.comnih.gov |

| 3-iodo-6-nitro-1H-indazole | 70315-70-7 | C₇H₄IN₃O₂ | 3-iodo, 6-nitro | Intermediate in the synthesis of kinase inhibitors. sigmaaldrich.com |

| 1-methyl-5-nitro-1H-indazole | 5228-49-9 | C₈H₇N₃O₂ | 1-methyl, 5-nitro | Investigated for its biological activities. sigmaaldrich.com |

Exploration of Novel Therapeutic Areas for Substituted Indazoles based on Emerging Biological Activities

The therapeutic landscape of substituted indazoles is continually expanding as new biological activities are discovered. While initially recognized for their anti-inflammatory properties, indazole derivatives are now being investigated for a wide range of diseases.

Anticancer Activity: A significant area of research for substituted indazoles is in oncology. Many indazole-based compounds have been developed as potent inhibitors of various protein kinases, which are key regulators of cell growth and proliferation and are often dysregulated in cancer. nih.govrsc.org The structural features of compounds like this compound make them potential candidates for targeting kinases.